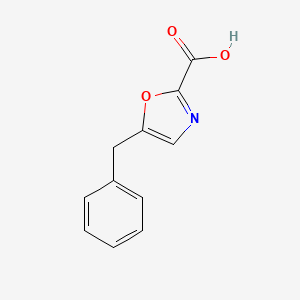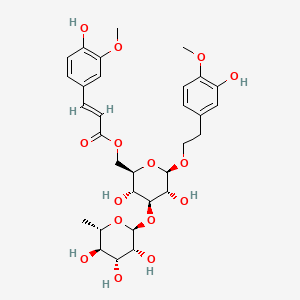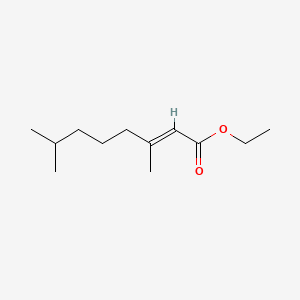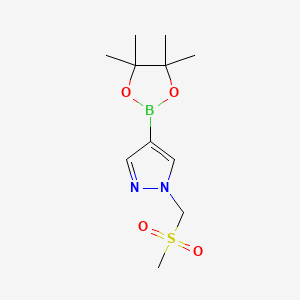
Antiarol rutinoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiarol rutinoside is a natural plant phenol found in the barks of Pinus yunnanensis . It is a flavonol, abundantly found in plants, such as passion flower, buckwheat, tea, and apple .
Synthesis Analysis
Rutin, a bioactive flavonoid, has been explored for its ability to form hydrazides and natural acids to form ester linkage with the help of molecular docking . Rutin derivatives have been synthesized and evaluated for their antioxidant and xanthine oxidase inhibitory potential .Molecular Structure Analysis
Antiarol rutinoside has a complex molecular structure. It contains a total of 68 bond(s) including 36 non-H bond(s), 6 multiple bond(s), 8 rotatable bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 6 hydroxyl group(s), 6 secondary alcohol(s), 3 ether(s) (aliphatic) and 4 ether(s) (aromatic) .Chemical Reactions Analysis
Rutin has been observed to undergo transformation during extraction processes. At least 23 compounds (rutin transformation and degradation products and their methyl derivatives) were formed from rutin during its simulated and real extraction from elderberry flower by methanol and methanol/water mixtures .Physical And Chemical Properties Analysis
The physical and chemical properties of Antiarol rutinoside are complex. It has a specific molecular structure and a set of chemical properties that make it unique .Wissenschaftliche Forschungsanwendungen
Leukemia Therapy : Cyanidin-3-rutinoside, a type of anthocyanin similar to Antiarol rutinoside, has been found to induce apoptosis in leukemia cells selectively, without affecting normal cells. This suggests its potential as a therapeutic agent for leukemia (Feng et al., 2007).
Antioxidant Effects : Rutin (quercetin-3-O-β-rutinoside) has demonstrated significant antioxidant effects in human supplementation studies, indicating its potential in reducing oxidative stress-related damages (Boyle et al., 2000).
Alzheimer’s Disease Treatment : The therapeutic potential of Rutin for Alzheimer’s disease has been highlighted, especially for its effects on amyloid beta processing, oxidative stress, and inflammation (Habtemariam, 2016).
Inhibiting Thrombosis : Quercetin-3-rutinoside, a compound similar to Antiarol rutinoside, inhibits protein disulfide isomerase, a target for antithrombotic therapy, thus potentially preventing thrombus formation (Lin et al., 2015).
Cancer Cell Inhibition : Cyanidin 3-rutinoside and cyanidin 3-glucoside have been found to inhibit the migration and invasion of human lung cancer cells, suggesting their role in cancer therapy (Chen et al., 2006).
Anti-inflammatory Effects : Kaempferol‑3‑O‑β‑rutinoside has shown anti-inflammatory effects in lipopolysaccharide-stimulated cells, mediated by NF‑κB and MAPK pathways (Hwang et al., 2019).
Antithrombotic Agents : Quercetin-3-rutinoside has been identified as an inhibitor of protein disulfide isomerase, constituting a new class of antithrombotic agents (Jasuja et al., 2012).
Synthesis and Biological Evaluation : Rutin-zinc(II), a flavonoid-metal complex synthesized from Rutin, has shown antioxidant activity and cytotoxicity against various cancer cell lines, including leukemia and melanoma (Ikeda et al., 2015).
Protective Effects Against Liver Damage : Rutin has demonstrated protective effects against CCl4-induced liver damage in mice, suggesting its potential in treating liver diseases (Domitrović et al., 2012).
Encapsulation for Health Benefits : Rutin and anthocyanin flavonoids have been encapsulated in multiple emulsions using a spinning disc reactor, enhancing their bioavailability and potential health benefits (Akhtar et al., 2014).
Wirkmechanismus
Target of Action
Pharmacokinetics
Result of Action
Safety and Hazards
Zukünftige Richtungen
Rutin has been recognized for its diverse therapeutic properties and has been explored for a number of pharmacological effects . Future research could focus on its potential anticancer properties, its ability to modulate numerous oncogenic and oncosuppressive signaling pathways, and its potential as a multi-targeted agent to attenuate dysregulated signaling in cancer .
Eigenschaften
IUPAC Name |
2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O13/c1-8-13(22)15(24)17(26)20(32-8)31-7-12-14(23)16(25)18(27)21(34-12)33-9-5-10(28-2)19(30-4)11(6-9)29-3/h5-6,8,12-18,20-27H,7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPXSSIBZAQOBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)OC)OC)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antiarol rutinoside | |
Q & A
Q1: What is known about the presence of antiarol rutinoside in Callicarpa arborea Roxb.?
A: Antiarol rutinoside was identified for the first time in Callicarpa arborea Roxb., alongside eleven other known compounds. [] The study did not investigate the specific biological activities or properties of the isolated compounds.
Q2: Are there any studies investigating the potential biological activities of antiarol rutinoside?
A: The provided research paper [] focuses on the isolation and structural characterization of compounds from Callicarpa arborea Roxb. and does not delve into the biological activities of antiarol rutinoside. Further research is needed to explore its potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

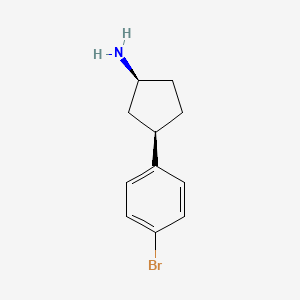

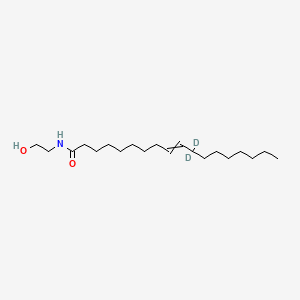

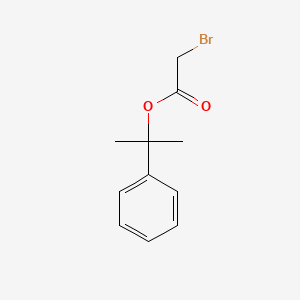
![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)
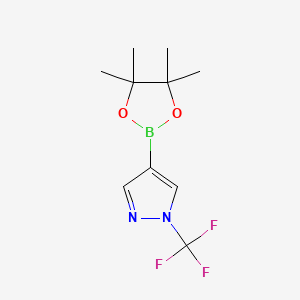
![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)

